ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate
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Overview
Description
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-b]pyridazine ring and an ethyl acetate group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions often involve moderate to high temperatures and the use of solvents such as toluene or ethyl acetate .
Chemical Reactions Analysis
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can be compared with other similar compounds, such as:
3-bromoimidazo[1,2-a]pyridines: These compounds have similar structures but differ in the position of the bromine atom and the type of heterocyclic ring.
Imidazo[1,2-a]pyridines: These compounds share the imidazo ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile intermediate in drug synthesis .
Properties
CAS No. |
2027495-69-6 |
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Molecular Formula |
C10H10BrN3O2 |
Molecular Weight |
284.1 |
Purity |
95 |
Origin of Product |
United States |
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